Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside
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Description
Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside is a compound that has been used in various studies . It is related to other compounds such as Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside and 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside, which have been studied for their effects on human immunodeficiency virus (HIV) replication and viral outgrowth efficacy .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside, a synthetic salidroside analog, was obtained by the substitution of different substituted aromatic alcohols and glycosyl donor . Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside has been described as an excellent glycosyl donor, providing immediate and efficient access to variant GlcNAc-containing oligosaccharides .Molecular Structure Analysis
The molecular formula of this compound is C10H19NO5S, and its molecular weight is 265.33 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been studied. For instance, Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside has been used as a glycosyl donor in the synthesis of variant GlcNAc-containing oligosaccharides .Mechanism of Action
The mechanism of action of related compounds has been studied in the context of HIV infection. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside has been used to inhibit O-glycosylation in several cell lines, affecting HIV infectivity and replication rates . Similarly, 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside has been shown to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation .
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKHCZSFYJVMF-SPFKKGSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857962 |
Source
|
Record name | Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95074-13-8 |
Source
|
Record name | Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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